REACTION_CXSMILES
|
CC1C=CC(S([O-])(=O)=O)=CC=1.C([N+:19]12[CH2:26][C:23]([OH:27])([CH2:24][CH2:25]1)[CH2:22][CH2:21][CH2:20]2)C1C=CC=CC=1.C([O-])=O.[NH4+].[OH-].[Na+]>[Pd].[C].CCO>[N:19]12[CH2:26][C:23]([OH:27])([CH2:24][CH2:25]1)[CH2:22][CH2:21][CH2:20]2 |f:0.1,2.3,4.5,6.7|
|
Name
|
1-benzyl-5-hydroxy-1-azoniabicyclo[3.2.1]octane 4-methylbenzenesulfonate
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)[O-].C(C1=CC=CC=C1)[N+]12CCCC(CC1)(C2)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
Pd Carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd].[C]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
63-290878 was added
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
EXTRACTION
|
Details
|
extracted with a mixed solvent (CHCl3:MeOH=9:1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N12CCCC(CC1)(C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |